Tiagabine hydrochloride hydrate

概要

説明

Tiagabine hydrochloride hydrate is a widely used anticonvulsive drug for the treatment of epilepsy. It selectively increases the concentration of gamma-aminobutyric acid in presynaptic neurons and glial cells, which is effective for therapy . This compound is also utilized to treat anxiety disorders, panic disorders, posttraumatic stress disorders, and neuropathic pain .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of tiagabine hydrochloride hydrate involves the synthesis of tiagabine base followed by its conversion to the hydrochloride salt. The inclusion complex of tiagabine and 2-hydroxypropyl-beta-cyclodextrin can be prepared by the freeze-drying method. Equimolar quantities of tiagabine base and 2-hydroxypropyl-beta-cyclodextrin are dispersed into water and stirred for 24 hours at 27°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the tiagabine base, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the final product’s quality and stability .

化学反応の分析

Types of Reactions

Tiagabine hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: Tiagabine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert tiagabine to its reduced forms.

Substitution: Tiagabine can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of tiagabine .

科学的研究の応用

Pharmacological Overview

Mechanism of Action

Tiagabine functions as a selective inhibitor of the gamma-aminobutyric acid (GABA) uptake transporter, specifically targeting the GABA transporter subtype 1 (GAT-1). By inhibiting this transporter, tiagabine increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism is pivotal in its effectiveness as an anticonvulsant and has implications for other neurological disorders.

Pharmacokinetics

Tiagabine is rapidly absorbed following oral administration, with a bioavailability exceeding 90%. Peak plasma concentrations are typically reached within 45 minutes. The compound exhibits linear pharmacokinetics over a dose range of 2 to 24 mg, with steady-state concentrations achieved within two days of consistent dosing. It is highly bound to plasma proteins (approximately 96%), which influences its distribution and clearance rates in different patient populations .

Clinical Applications

1. Treatment of Epilepsy

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in patients who do not respond adequately to other antiepileptic drugs. Clinical trials have demonstrated that tiagabine can significantly reduce seizure frequency in patients with complex partial seizures. For example, studies have shown that doses ranging from 32 mg to 56 mg daily resulted in a notable decrease in seizure rates compared to placebo .

2. Neuropathic Pain Management

Recent investigations have explored the efficacy of tiagabine in treating painful sensory neuropathy. A pilot study indicated that low doses (4-8 mg) could reduce pain symptoms by 16-38%, particularly improving surface pain and skin sensitivity. This suggests that tiagabine may enhance central pain control mechanisms through its action on GABAergic pathways .

3. Neuroprotective Effects

Emerging research indicates that tiagabine may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that tiagabine pretreatment can protect dopaminergic neurons from neurotoxic damage, suggesting potential applications in neuroprotection and neuroinflammation .

Research Applications

1. Neuropharmacology

Tiagabine serves as a valuable tool in neuropharmacological research, particularly in studies examining GABAergic signaling and neurotransmitter dynamics. Its selective action on GABA transporters allows researchers to elucidate the role of GABA in various neurological conditions.

2. Drug Development

In pharmaceutical development, tiagabine is utilized as a model compound to study drug interactions with plasma proteins and other biomolecules. Its pharmacological profile aids in the formulation of novel therapeutic agents targeting similar pathways .

3. Behavioral Studies

Research involving animal models has employed tiagabine to investigate its effects on anxiety and stress-related behaviors, given its influence on GABAergic transmission. This line of inquiry may lead to new treatments for anxiety disorders and related conditions .

Case Studies

作用機序

Tiagabine hydrochloride hydrate exerts its effects by selectively inhibiting the reuptake of gamma-aminobutyric acid in presynaptic neurons and glial cells. This inhibition increases the concentration of gamma-aminobutyric acid in the synaptic cleft, enhancing its inhibitory effects on neurotransmission. The primary molecular targets are the gamma-aminobutyric acid transporters, which are responsible for the reuptake of gamma-aminobutyric acid .

類似化合物との比較

Similar Compounds

Vigabatrin: Another anticonvulsant that inhibits gamma-aminobutyric acid transaminase, increasing gamma-aminobutyric acid levels.

Gabapentin: A gamma-aminobutyric acid analog used to treat epilepsy and neuropathic pain.

Pregabalin: Similar to gabapentin, used for epilepsy and neuropathic pain.

Uniqueness

Tiagabine hydrochloride hydrate is unique in its selective inhibition of gamma-aminobutyric acid reuptake, which distinguishes it from other anticonvulsants that may have broader mechanisms of action. This selectivity makes tiagabine particularly effective in increasing gamma-aminobutyric acid levels without affecting other neurotransmitter systems .

生物活性

Tiagabine hydrochloride hydrate (TGB) is a selective inhibitor of the GABA transporter-1 (GAT-1) and is primarily utilized as an anticonvulsant agent in the management of epilepsy. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

Tiagabine enhances the inhibitory effects of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By inhibiting GAT-1, TGB prevents the reuptake of GABA into presynaptic neurons, thereby increasing the availability of GABA in the synaptic cleft for receptor binding on postsynaptic cells. This mechanism contributes to its anticonvulsant properties.

Key Mechanistic Insights:

- IC50 Value: TGB exhibits an IC50 value of approximately 67 nM for GABA uptake inhibition in vivo .

- Protein Binding: It is highly bound to plasma proteins (>95%), influencing its pharmacokinetics and interactions with other medications .

Pharmacokinetics

Tiagabine is well absorbed after oral administration, with a bioavailability exceeding 95%. The drug is primarily metabolized by hepatic cytochrome P450 enzymes, particularly CYP3A4. Its elimination half-life ranges from 7 to 9 hours, with approximately 2% excreted unchanged in urine .

| Parameter | Value |

|---|---|

| Absorption | >95% |

| Protein Binding | 96% |

| Metabolism | CYP3A4 |

| Elimination Half-Life | 7-9 hours |

| Excretion (unchanged) | ~2% |

Therapeutic Applications

Tiagabine is primarily indicated as an adjunctive therapy for partial seizures in adults and children over 12 years. Clinical studies have demonstrated its efficacy in reducing seizure frequency by at least 50% in a substantial percentage of patients .

Clinical Efficacy:

- In nonrandomized trials, treatment success rates range from 33% to 46% for seizure reduction .

- In newly diagnosed patients, TGB monotherapy has shown comparable efficacy to carbamazepine .

Case Studies and Research Findings

-

Astrocyte Cultures Study:

A study involving rat cortical astrocytes indicated that TGB did not significantly alter metabolic activities but exhibited protective effects against oxidative stress, suggesting potential neuroprotective properties . -

Neurotoxicity Protection:

Research demonstrated that TGB could protect dopaminergic neurons from neurotoxic damage in a mouse model treated with MPTP, indicating its potential application in neurodegenerative diseases such as Parkinson's disease . -

Interaction with Plasma Proteins:

An investigation into TGB's interaction with human serum albumin revealed moderate binding characteristics and suggested that hydrophobic interactions play a significant role in this process. This understanding may enhance its therapeutic utilization .

Adverse Effects and Considerations

The most common side effects associated with TGB include dizziness, fatigue, and somnolence. Importantly, it does not adversely affect cognitive functions or increase fracture risk . However, there is a noted risk of depression in patients with epilepsy when using TGB .

特性

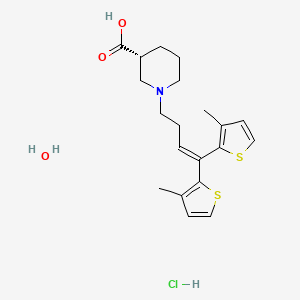

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。